molecular formula C13H11ClN2O2 B6390166 2-Amino-5-(4-chloro-2-methylphenyl)pyridine-4-carboxylic acid CAS No. 1262000-23-6

2-Amino-5-(4-chloro-2-methylphenyl)pyridine-4-carboxylic acid

Cat. No.: B6390166
CAS No.: 1262000-23-6
M. Wt: 262.69 g/mol
InChI Key: HZJRXTODGAONAR-UHFFFAOYSA-N
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Description

2-Amino-5-(4-chloro-2-methylphenyl)pyridine-4-carboxylic acid is an organic compound that belongs to the class of pyridine derivatives This compound is characterized by the presence of an amino group at the 2-position, a carboxylic acid group at the 4-position, and a 4-chloro-2-methylphenyl substituent at the 5-position of the pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-5-(4-chloro-2-methylphenyl)pyridine-4-carboxylic acid can be achieved through several synthetic routes. One common method involves the reaction of 4-chloro-2-methylbenzaldehyde with malononitrile in the presence of ammonium acetate to form 2-amino-5-(4-chloro-2-methylphenyl)pyridine-4-carbonitrile. This intermediate is then hydrolyzed under acidic conditions to yield the desired carboxylic acid derivative.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The reaction conditions are optimized to ensure high yield and purity of the final product. Catalysts and solvents are carefully selected to facilitate the reaction and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

2-Amino-5-(4-chloro-2-methylphenyl)pyridine-4-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitro derivatives.

    Reduction: The carboxylic acid group can be reduced to form alcohol derivatives.

    Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

    Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used for substitution reactions.

Major Products Formed

    Oxidation: Nitro derivatives.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted pyridine derivatives depending on the nucleophile used.

Scientific Research Applications

2-Amino-5-(4-chloro-2-methylphenyl)pyridine-4-carboxylic acid has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex organic molecules.

    Biology: It serves as a probe to study enzyme-substrate interactions and protein-ligand binding.

    Medicine: It is investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: It is used in the development of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of 2-Amino-5-(4-chloro-2-methylphenyl)pyridine-4-carboxylic acid involves its interaction with specific molecular targets. The amino and carboxylic acid groups facilitate binding to enzymes and receptors, modulating their activity. The compound may inhibit or activate certain biochemical pathways, leading to its observed biological effects.

Comparison with Similar Compounds

Similar Compounds

    Isonicotinic acid: A pyridine derivative with a carboxylic acid group at the 4-position.

    4-Amino-5-chloro-2-methoxybenzoic acid: A compound with similar functional groups but different structural arrangement.

    5-Amino-2-chloropyridine-4-carboxylic acid: A closely related compound with a similar pyridine core.

Uniqueness

2-Amino-5-(4-chloro-2-methylphenyl)pyridine-4-carboxylic acid is unique due to the presence of the 4-chloro-2-methylphenyl substituent, which imparts distinct chemical and biological properties. This structural feature differentiates it from other pyridine derivatives and contributes to its specific applications in research and industry.

Properties

IUPAC Name

2-amino-5-(4-chloro-2-methylphenyl)pyridine-4-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11ClN2O2/c1-7-4-8(14)2-3-9(7)11-6-16-12(15)5-10(11)13(17)18/h2-6H,1H3,(H2,15,16)(H,17,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HZJRXTODGAONAR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)Cl)C2=CN=C(C=C2C(=O)O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30687646
Record name 2-Amino-5-(4-chloro-2-methylphenyl)pyridine-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30687646
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

262.69 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1262000-23-6
Record name 2-Amino-5-(4-chloro-2-methylphenyl)pyridine-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30687646
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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